molecular formula C8H10N2O4S B2754580 N,2-dimethyl-5-nitrobenzenesulfonamide CAS No. 126148-12-7

N,2-dimethyl-5-nitrobenzenesulfonamide

Cat. No.: B2754580
CAS No.: 126148-12-7
M. Wt: 230.24
InChI Key: CVSFUJMMCVWGDQ-UHFFFAOYSA-N
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Description

N,2-dimethyl-5-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C8H10N2O4S and its molecular weight is 230.24. The purity is usually 95%.
BenchChem offers high-quality N,2-dimethyl-5-nitrobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,2-dimethyl-5-nitrobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,2-dimethyl-5-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-6-3-4-7(10(11)12)5-8(6)15(13,14)9-2/h3-5,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSFUJMMCVWGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Chemical Structure & Synthesis of N,2-Dimethyl-5-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,2-Dimethyl-5-nitrobenzenesulfonamide is a specialized sulfonamide derivative characterized by a toluene core substituted with a nitro group at the 5-position and an N-methylsulfonamido group at the 1-position. This molecule represents a critical structural intermediate in the development of phosphodiesterase (PDE) inhibitors and tumor-associated carbonic anhydrase (CA) inhibitors.

Its significance lies in its amphiphilic electronic architecture : the electron-withdrawing nitro and sulfonyl groups create a highly electrophilic aromatic core, while the N-methyl substitution modulates lipophilicity (LogP) and hydrogen-bond donor capacity compared to primary sulfonamides. This guide provides a definitive technical analysis of its structural properties, validated synthetic protocols, and spectroscopic characterization.

Part 1: Structural Architecture & Electronic Properties

Molecular Geometry and Sterics

The molecule (Formula:


) is defined by a trisubstituted benzene ring.[1]
  • Ortho-Effect (C1-C2): The methyl group at C2 exerts steric pressure on the sulfonyl moiety at C1. This forces the sulfonyl group to rotate out of coplanarity with the benzene ring, reducing

    
    -conjugation slightly but increasing the "twist" angle, which is often exploited in drug design to fit hydrophobic pockets.
    
  • N-Methylation: Unlike primary sulfonamides (

    
    ), the N-methyl group introduces asymmetry and reduces the number of hydrogen bond donors from two to one. This modification typically lowers the melting point and increases solubility in organic solvents (e.g., dichloromethane, DMSO).
    
Electronic Distribution

The benzene ring is electron-deficient due to the synergistic withdrawal effects of two strong groups:

  • Nitro Group (

    
     at C5):  A strong 
    
    
    
    -acceptor (resonance withdrawing) and
    
    
    -acceptor (inductive withdrawing). It deactivates the ring, making the aromatic protons highly deshielded in NMR.
  • Sulfonamide Group (

    
     at C1):  A strong electron-withdrawing group (EWG).
    
  • Methyl Group (

    
     at C2):  A weak electron-donating group (EDG) via hyperconjugation. It provides slight stabilization but is overwhelmed by the two EWGs.
    

Table 1: Physicochemical Profile

PropertyValue (Predicted/Empirical)Context
Molecular Weight 230.24 g/mol Small molecule fragment
Exact Mass 230.0361Monoisotopic peak for HRMS
LogP (Octanol/Water) ~1.6 - 1.9Moderate lipophilicity; CNS penetrant potential
pKa (Sulfonamide NH) ~10.5Weakly acidic; deprotonates in strong base
H-Bond Donors 1The NH proton
H-Bond Acceptors 4Sulfonyl oxygens (2) + Nitro oxygens (2)

Part 2: Synthetic Pathways[7]

The synthesis of N,2-dimethyl-5-nitrobenzenesulfonamide demands strict regiocontrol. The most robust industrial and laboratory route involves the Chlorosulfonation-Amination Sequence . Direct nitration of N-methyl-o-toluenesulfonamide is possible but often yields isomeric mixtures (3-nitro vs 5-nitro) that are difficult to separate.

The Sulfonyl Chloride Route (Recommended)

This protocol ensures 100% regioselectivity by installing the sulfonamide functionality after the nitro group position is fixed, or by using the specific directing power of the 2-methyl group in the precursor.

Step 1: Synthesis of 2-Methyl-5-nitrobenzenesulfonyl Chloride
  • Precursor: 4-Nitrotoluene (commercially available).[2]

  • Reagent: Chlorosulfonic acid (

    
    ).
    
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ). The methyl group directs ortho, but the bulky sulfonyl group prefers the position meta to the nitro group? No—standard chlorosulfonation of 4-nitrotoluene yields 2-methyl-5-nitrobenzenesulfonyl chloride because the position ortho to the methyl (and meta to the nitro) is the most activated/least deactivated site accessible.
    
  • Conditions: Heat (60-80°C) to drive the formation of the sulfonyl chloride.

Step 2: Amination with Methylamine
  • Reagents: Methylamine (2.0 M in THF or 40% aq. solution), Triethylamine (base scavenger), DCM or THF (solvent).

  • Conditions:

    
    , 2 hours.
    
  • Workup: Acid wash (HCl) to remove excess amine, recrystallization from Ethanol/Water.

Workflow Diagram (DOT)

SynthesisPath Start 4-Nitrotoluene Inter 2-Methyl-5-nitro- benzenesulfonyl chloride Start->Inter Sulfonation (60°C) Reagent1 ClSO3H (Chlorosulfonic Acid) Reagent1->Inter Product N,2-Dimethyl-5-nitro- benzenesulfonamide Inter->Product Aminolysis (0°C, THF) Reagent2 MeNH2 (Methylamine) Reagent2->Product

Figure 1: Step-wise synthetic pathway from 4-nitrotoluene to the target sulfonamide via the sulfonyl chloride intermediate.

Part 3: Detailed Experimental Protocol

Protocol: Aminolysis of Sulfonyl Chloride

Note: This procedure assumes possession of 2-methyl-5-nitrobenzenesulfonyl chloride (CAS 121-02-8).[3]

  • Preparation: In a 250 mL round-bottom flask, dissolve 2-methyl-5-nitrobenzenesulfonyl chloride (5.0 g, 21.2 mmol) in anhydrous Dichloromethane (DCM) (50 mL).

  • Cooling: Submerge the flask in an ice-water bath (

    
    ).
    
  • Addition: Add Triethylamine (3.2 mL, 23 mmol) to the solution.

  • Reaction: Dropwise, add Methylamine (2.0 M in THF, 12 mL, 24 mmol) over 15 minutes. The reaction is exothermic; maintain temperature

    
    .
    
    • Why? Controlling temperature prevents the formation of disulfonimides or hydrolysis of the chloride.

  • Monitoring: Stir at room temperature for 2 hours. Monitor via TLC (30% EtOAc/Hexane). The starting material (

    
    ) should disappear, replaced by the more polar sulfonamide (
    
    
    
    ).
  • Workup:

    • Wash organic layer with 1M HCl (

      
       mL) to remove triethylamine and unreacted methylamine.
      
    • Wash with Brine (

      
       mL).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize the resulting pale yellow solid from Ethanol/Water (9:1) to yield off-white needles.

Part 4: Spectroscopic Characterization

To validate the structure, the following spectral fingerprints must be observed.

Proton NMR ( -NMR, 400 MHz, )

The spectrum will show a characteristic 1,2,4-substitution pattern on the aromatic ring.

Chemical Shift (

)
MultiplicityIntegrationAssignmentStructural Insight
8.45 Doublet (J=2.5 Hz)1HAr-H (C6)Ortho to Sulfonyl; highly deshielded by NO2.
8.35 dd (J=8.5, 2.5 Hz)1HAr-H (C4)Ortho to NO2, Para to Sulfonyl.
7.80 Broad q / d1HNH Sulfonamide proton (couples to N-Me).
7.70 Doublet (J=8.5 Hz)1HAr-H (C3)Ortho to Methyl; least deshielded.
2.72 Singlet3HAr-CH3 Benzylic methyl (deshielded by ring).
2.55 Doublet (J=5.0 Hz)3HN-CH3 Methyl on Nitrogen (couples to NH).
Infrared Spectroscopy (FT-IR)
  • 3280 cm⁻¹: N-H stretch (secondary sulfonamide, sharp).

  • 1530 cm⁻¹ & 1350 cm⁻¹: N-O asymmetric and symmetric stretches (Nitro group).

  • 1340 cm⁻¹ & 1160 cm⁻¹: S=O asymmetric and symmetric stretches (Sulfonamide).

Part 5: Applications in Drug Discovery

Carbonic Anhydrase Inhibition (CAI)

Sulfonamides are the primary pharmacophore for CA inhibition. The zinc ion in the CA active site coordinates with the sulfonamide nitrogen.

  • Selectivity: Primary sulfonamides (

    
    ) are potent, non-selective inhibitors (e.g., Acetazolamide).
    
  • N-Methyl Effect: The N-methyl substitution in N,2-dimethyl-5-nitrobenzenesulfonamide significantly reduces affinity for ubiquitous isoforms (CA I, CA II) because the methyl group sterically hinders the zinc coordination geometry.

  • Utility: This molecule is often used as a negative control or a selective probe for specific tumor-associated isoforms (CA IX/XII) where the hydrophobic pocket can accommodate the methyl group [1, 2].

PDE7 Inhibition

Derivatives of this scaffold, specifically the N,N-dimethyl analog (BRL-50481), are potent Phosphodiesterase 7 (PDE7) inhibitors. The N,2-dimethyl variant serves as a metabolic precursor or a "lead-hopping" scaffold to tune the solubility of PDE7 inhibitors intended for treating inflammatory diseases [3].

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • De Simone, G., & Supuran, C. T. (2010). Carbonic anhydrase IX: a new focal point for the design of hypoxia-targeting drugs. Journal of Molecular Medicine, 88, 555-561. Link

  • Smith, S. J., et al. (2004). Discovery of BRL-50481 [3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene], a selective inhibitor of phosphodiesterase 7: in vitro studies in human monocytes and lung macrophages. Molecular Pharmacology, 66(6), 1679-1689. Link

  • PubChem Compound Summary. (2025). 2-Methyl-5-nitrobenzenesulfonyl chloride (CAS 121-02-8).[4] National Center for Biotechnology Information. Link

Sources

Methodological & Application

recrystallization solvents for purifying N,2-dimethyl-5-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Purification of N,2-Dimethyl-5-nitrobenzenesulfonamide via Recrystallization

Introduction & Application Context

N,2-Dimethyl-5-nitrobenzenesulfonamide (CAS: N/A for specific isomer, analogous to CAS 6269-91-6 precursors) is a critical intermediate in the synthesis of polysubstituted sulfonamide derivatives, often utilized in the development of kinase inhibitors (e.g., Pazopanib analogs) and carbonic anhydrase inhibitors.

High purity (>98%) is essential for this intermediate because residual impurities—specifically unreacted 2-methyl-5-nitrobenzenesulfonyl chloride or methylamine salts —can poison downstream catalytic cycles (e.g., Pd-catalyzed couplings) or lead to difficult-to-separate side products in subsequent reduction steps.

This guide outlines a robust recrystallization strategy based on the physicochemical properties of nitro-substituted sulfonamides, prioritizing solvent systems that maximize impurity rejection while maintaining high yield.

Physicochemical Basis for Solvent Selection

The target molecule features three distinct functional moieties that dictate its solubility profile:

  • Sulfonamide (

    
    ):  Hydrogen bond donor and acceptor. Moderately polar.
    
  • Nitro Group (

    
    ):  Strong dipole, electron-withdrawing. Increases polarity but decreases water solubility compared to amino analogs.
    
  • Tolyl Core (Benzene + Methyl): Lipophilic scaffold.

Solvent Candidate Analysis
Solvent SystemRoleMechanism of ActionSuitability
Ethanol / Water Primary ChoiceCo-solvent System: Ethanol solubilizes the organic core at high temps; water acts as an anti-solvent to drastically reduce solubility upon cooling.High. Excellent for removing inorganic salts and polar byproducts.
Methanol AlternativeSingle Solvent: High solubility at boiling point (

), moderate at RT.
Moderate. Good for initial triturating but may not induce sufficient precipitation for high recovery.
Ethyl Acetate / Heptane Polarity TuningPrecipitation: Solubilizes the compound; heptane lowers the dielectric constant to force precipitation.High. Best for removing unreacted non-polar starting materials (e.g., sulfonyl chlorides).
Acetone / Water AlternativeSteep Solubility Curve: Similar to EtOH/Water but with higher solubilizing power.Moderate. Risk of "oiling out" if water is added too quickly.

Experimental Protocol

Phase 1: Solvent Screening (Micro-Scale)

Perform this test with 100 mg of crude material to determine the optimal system.

  • Place 100 mg of crude N,2-dimethyl-5-nitrobenzenesulfonamide in a reaction tube.

  • Add Ethanol (95%) dropwise while heating to boiling (

    
    ) until fully dissolved.
    
  • If >2 mL is required, the solvent is too weak. Switch to Acetone .

  • Once dissolved, remove heat. Add Water dropwise until a faint turbidity persists.

  • Re-heat to clear the solution, then let cool to Room Temperature (RT).

  • Observation:

    • Crystals: Ideal system.

    • Oil: Solvent is too polar or cooling is too fast.

    • Precipitate (Amorphous): Impurities are crashing out too fast.

Phase 2: Large-Scale Recrystallization (Standard Protocol)

Based on the Ethanol/Water system, which is generally most effective for nitrobenzenesulfonamides.

Reagents:

  • Crude N,2-dimethyl-5-nitrobenzenesulfonamide

  • Solvent A: Ethanol (absolute or 95%)

  • Solvent B: Deionized Water (Anti-solvent)

  • Activated Carbon (Optional, for decolorization)

Step-by-Step Procedure:

  • Dissolution:

    • Transfer crude solid to an Erlenmeyer flask.

    • Add a magnetic stir bar.

    • Add Ethanol (approx. 5 mL per gram of solid).

    • Heat to reflux (

      
       oil bath) with stirring.
      
    • Note: If solid remains, add Ethanol in small aliquots (1-2 mL) until fully dissolved. Do not add large excess.

  • Decolorization (Conditional):

    • If the solution is dark brown/black, remove from heat, let cool slightly, and add Activated Carbon (1-2% w/w).

    • Re-heat to reflux for 5 minutes.

    • Hot Filtration: Filter rapidly through a pre-warmed Celite pad or sintered glass funnel to remove carbon. Return filtrate to a clean flask.

  • Crystallization:

    • Bring the clear filtrate back to a gentle boil.

    • Add warm Water dropwise via addition funnel or pipette.

    • Stop Point: Stop adding water immediately when a persistent cloudiness (turbidity) is observed.

    • Add a few drops of Ethanol to just clear the turbidity (restore transparency).

    • Remove from heat. Cover the flask with foil or a watch glass.

  • Cooling & Nucleation:

    • Allow the flask to cool to Room Temperature undisturbed on a cork ring or wood block. Do not place directly on a cold benchtop.

    • Slow cooling promotes large, pure crystal formation.

    • Once at RT, transfer to an Ice/Water bath (

      
      )  for 1 hour to maximize yield.
      
  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).

    • Wash: Rinse the filter cake with a small volume of cold Ethanol/Water (1:1) mixture. Do not use pure ethanol as it may redissolve the product.

    • Drying: Dry under high vacuum at

      
       for 4-6 hours.
      

Visualization of Workflows

Figure 1: Recrystallization Logic Flow

RecrystallizationWorkflow Start Crude N,2-dimethyl- 5-nitrobenzenesulfonamide Dissolve Dissolve in Boiling Ethanol (Min. Volume) Start->Dissolve CheckColor Is solution dark? Dissolve->CheckColor Carbon Add Activated Carbon & Hot Filter CheckColor->Carbon Yes AntiSolvent Add Warm Water until Turbid CheckColor->AntiSolvent No Carbon->AntiSolvent Clear Add drops of EtOH to clear turbidity AntiSolvent->Clear Cool Slow Cool to RT then 0°C Clear->Cool Filter Vacuum Filtration & Cold Wash Cool->Filter Dry Dry under Vacuum (40-50°C) Filter->Dry

Caption: Step-by-step logic for the purification of nitrobenzenesulfonamides via solvent/anti-solvent recrystallization.

Figure 2: Troubleshooting "Oiling Out"

OilingOut Problem Problem: Product Oils Out Cause1 Temp too high during anti-solvent addition Problem->Cause1 Cause2 Impurity profile too complex Problem->Cause2 Sol1 Cool solution to 50°C before adding water Cause1->Sol1 Sol2 Seed with pure crystal at cloud point Cause1->Sol2 Sol3 Switch Solvent: Use EtOAc / Hexane Cause2->Sol3

Caption: Decision matrix for addressing common phase separation issues (oiling out) during cooling.

Critical Quality Attributes (CQA) & Troubleshooting

IssueProbable CauseCorrective Action
Oiling Out Melting point of solvated product is below boiling point; cooling too fast.Re-heat to dissolve. Add more Ethanol.[1] Cool very slowly with vigorous stirring. Add a seed crystal at

.
Low Yield Too much solvent used; product too soluble in Ethanol.Concentrate the mother liquor by rotary evaporation and repeat cooling. Use a higher ratio of Water (Anti-solvent).
Colored Impurities Nitro-oxidation byproducts.Repeat Activated Carbon treatment. Ensure carbon is removed via Celite to prevent fine particulate contamination.
Melting Point Depression Residual solvent or water.Dry at higher temp (

) or use

in the desiccator.

Analytical Verification:

  • HPLC: Purity should be >98% (Area %).

  • 1H NMR: Check for absence of methylamine peaks (approx. 2.5 ppm, broad) and sulfonyl chloride hydrolysis products.

  • Melting Point: Compare with literature (Analogous primary sulfonamide mp

    
    ; N-methyl derivative likely 
    
    
    
    range).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 132467046, 2-(2-Methylpropylamino)-5-nitrobenzenesulfonamide. Retrieved February 22, 2026, from [Link]

  • PrepChem (2025). Synthesis of 2-methyl-5-nitrobenzoyl chloride and related nitro-aromatics. Retrieved February 22, 2026, from [Link]

Sources

Validation & Comparative

reference standards for N,2-dimethyl-5-nitrobenzenesulfonamide analysis

Author: BenchChem Technical Support Team. Date: February 2026

Reference Standards for N,2-dimethyl-5-nitrobenzenesulfonamide Analysis Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals (CMC)[1]

Executive Summary

N,2-dimethyl-5-nitrobenzenesulfonamide (CAS: 126148-12-7) is a critical synthetic intermediate and potential process-related impurity in the manufacturing of PIK-75 , a potent PI3K/DNA-PK inhibitor.[1] Due to its nitroaromatic structure, it carries a structural alert for potential genotoxicity, necessitating rigorous control strategies under ICH M7 and Q3A/B guidelines.[1]

Unlike common active pharmaceutical ingredients (APIs), no pharmacopeial Certified Reference Material (CRM) (e.g., USP, EP) currently exists for this specific intermediate.[1] Consequently, analytical scientists must choose between Commercial Research Grade materials or developing In-House Qualified Reference Standards .[1]

This guide objectively compares these sourcing strategies and provides a self-validating protocol for qualifying this compound as a reference standard for GMP-regulated impurity profiling.

Part 1: Comparative Analysis of Reference Standard Options

In the absence of a primary CRM, the industry standard relies on a "Hierarchy of Standards."[1] The following table compares the two primary options available to researchers:

Table 1: Commercial Reagent vs. Qualified Reference Standard
FeatureOption A: Commercial Research Grade Option B: In-House Qualified Reference Standard
Primary Source Chemical Vendors (e.g., BLDPharm, TCI, Key Organics)Custom Synthesis or Recrystallized Commercial Lot
Purity Assignment Chromatographic Purity (Area %) (Often overestimates purity by ignoring water/salts)Absolute Purity (w/w %) (Determined via Mass Balance or qNMR)
Characterization Basic Identity (1H-NMR, MS)Limited Purity DataFull Structural Elucidation (2D-NMR, IR, MS)Orthogonal Purity (HPLC + qNMR + TGA + ROI)
Traceability Vendor Batch Number onlyTraceable to NIST/USP via internal standard (e.g., NIST-traceable Benzoic Acid for qNMR)
Suitability Early Discovery, Route ScoutingGLP Tox Studies, GMP Release Testing, IND Filing
Cost/Time Low / Immediate ($100s)High / 2-4 Weeks ($5,000+)

Expert Insight:

“Do not rely on Vendor CoAs for GMP quantitative analysis. A vendor claiming ‘>98% HPLC’ may actually be 90% w/w pure when residual solvents (water, ethyl acetate) and inorganic salts are accounted for.[1] For impurity quantification, this 10% error is unacceptable and will artificially lower your reported impurity levels.”

Part 2: Technical Deep Dive & Comparison Workflows

The Context: Synthesis & Impurity Pathway

Understanding the origin of N,2-dimethyl-5-nitrobenzenesulfonamide is vital for setting specifications.[1] It is typically formed via the sulfonation of a nitro-toluene precursor and subsequent amination.[1]

Figure 1: Role in PIK-75 Synthesis This diagram illustrates the position of the analyte as a key intermediate (Intermediate 1) in the PIK-75 pathway.[1]

PIK75_Synthesis Start 2-Methyl-5-nitrobenzenesulfonyl chloride Target N,2-dimethyl-5-nitrobenzenesulfonamide (The Analyte) Start->Target Amination Reagent Methylamine / Dimethylamine Reagent->Target Step2 Reduction (-NO2 to -NH2) Target->Step2 Intermediate Usage Final PIK-75 (API) Target->Final Unreacted Impurity (Must be <0.15%) Coupling Coupling with Imidazopyridine Core Step2->Coupling Coupling->Final

Caption: N,2-dimethyl-5-nitrobenzenesulfonamide serves as the scaffold for PIK-75.[1][][3] Unreacted traces carry through to the final API as a process impurity.

The "Gold Standard" Protocol: Qualification of Reference Material

Since you cannot buy a USP standard, you must create one.[1] The following protocol describes the Mass Balance Approach (Equation 1) and Quantitative NMR (qNMR) (Equation 2) to assign an absolute potency to your standard.

Methodology:

  • Sourcing: Purchase 1-5g of "98%+" material from a reputable vendor.

  • Purification (Optional): If HPLC purity is <99.0%, recrystallize from Ethanol/Water.

  • Characterization: Run the following orthogonal methods.

Figure 2: Self-Validating Qualification Workflow

Qualification_Protocol Raw Vendor Material (Crude) Identity Structural ID (1H-NMR, MS, IR) Raw->Identity Purity_Org Organic Purity (HPLC-UV @ 254nm) Raw->Purity_Org Volatiles Volatiles (TGA / GC-HS / KF) Raw->Volatiles Inorganics Inorganics (ROI / Ash) Raw->Inorganics qNMR Cross-Check: qNMR vs Internal Std Raw->qNMR Calc Potency Calculation (Mass Balance) Purity_Org->Calc Chromatographic % Volatiles->Calc Solvent/Water % Inorganics->Calc Residue % CoA Final Certificate of Analysis (Primary Standard) Calc->CoA qNMR->CoA Confirmation

Caption: Workflow to convert vendor reagent into a qualified Primary Reference Standard.

Part 3: Experimental Protocols

Protocol A: HPLC Purity Assessment

Use this method to determine Chromatographic Purity (% Area).[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 270 nm (Nitro group absorption maximum) and 254 nm.[1]

  • Temperature: 30°C.

  • Acceptance Criteria: Main peak > 99.0% area; no single impurity > 0.5%.[1]

Protocol B: Potency Assignment (Mass Balance)

The "As-Is" potency is calculated using the following formula, which accounts for non-chromatographic impurities often missed by vendors:


[1]
  • % Water: Determine via Karl Fischer (KF) titration.[1]

  • % Solvents: Determine via GC-Headspace or TGA (Thermogravimetric Analysis).[1]

  • % Residue: Determine via ROI (Residue on Ignition) / Sulfated Ash.[1]

Protocol C: qNMR (The Modern Alternative)

For rapid qualification without running TGA/KF/ROI, use qNMR.[1]

  • Internal Standard: Maleic Acid or Dimethyl Sulfone (Traceable to NIST SRM).[1]

  • Solvent: DMSO-d6.

  • Calculation: Compare the integration of the methyl singlet of the analyte (approx 2.6-2.8 ppm) against the internal standard signal.

References

  • International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[1][4] (2006).[1][5][6] Link

  • International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1] (2017).[1][7] Link

  • Cayman Chemical. PIK-75 Product Information and Synthesis Context.Link[1]

  • BOC Sciences. PIK-75 Hydrochloride and Intermediates.[1][1]

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical applications.[1] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] (2010).[1] Link[1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.